3-Bromo-5-(1H-pyrazol-1-YL)pyridine
Overview
Description
3-Bromo-5-(1H-pyrazol-1-yl)pyridine: is a heterocyclic compound that features a bromine atom attached to a pyridine ring, which is further substituted with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(1H-pyrazol-1-yl)pyridine typically involves the bromination of 5-(1H-pyrazol-1-yl)pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-(1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex molecules.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the desired transformation.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and palladium catalysts.
Coupling Reactions: Reagents such as palladium(II) acetate, triphenylphosphine, and boronic acids are frequently used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted pyridines .
Scientific Research Applications
Chemistry: 3-Bromo-5-(1H-pyrazol-1-yl)pyridine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents .
Industry: The compound is utilized in the agrochemical industry for the synthesis of novel pesticides and herbicides. Its unique structure allows for the development of compounds with enhanced biological activity and selectivity .
Mechanism of Action
The mechanism of action of 3-Bromo-5-(1H-pyrazol-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The pyrazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
- 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid
- 3-Bromo-1H-pyrazole-5-amine
- 3-Bromo-5-(1H-pyrazol-3-yl)pyridine
Comparison: Compared to these similar compounds, 3-Bromo-5-(1H-pyrazol-1-yl)pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity
Properties
IUPAC Name |
3-bromo-5-pyrazol-1-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-4-8(6-10-5-7)12-3-1-2-11-12/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBMUGHGWPSMLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1209458-66-1 | |
Record name | 3-bromo-5-(1H-pyrazol-1-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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